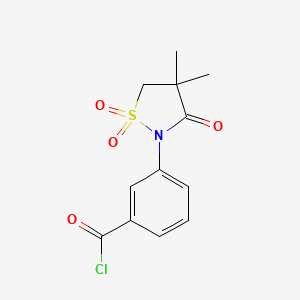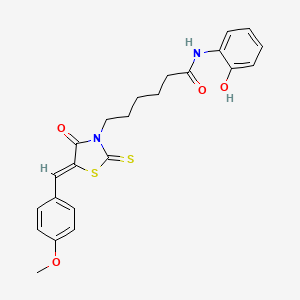![molecular formula C15H18N2O2 B2649329 4-[[Cyclopropyl(prop-2-enoyl)amino]methyl]-N-methylbenzamide CAS No. 2361896-00-4](/img/structure/B2649329.png)
4-[[Cyclopropyl(prop-2-enoyl)amino]methyl]-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-[[Cyclopropyl(prop-2-enoyl)amino]methyl]-N-methylbenzamide” is also known as Remibrutinib . It is a small molecule drug that acts as a Bruton’s tyrosine kinase (BTK) inhibitor . It is currently in development for the treatment of chronic spontaneous urticaria .
Synthesis Analysis
The synthesis of this compound involves several key components. The cyclopropyl group can be synthesized from γ-butyrolactone . The aminomethyl propanol part can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters . The detailed mechanism of the formation of dichlorocarbene, which can also form cyclopropane structures, involves the deprotonation of chloroform generating the trichloromethanide anion, which spontaneously expels the chloride anion .Molecular Structure Analysis
The molecular structure of this compound involves several key functional groups. It contains a cyclopropyl group, a prop-2-enoyl group, an amino group, a methyl group, and a benzamide group. The cyclopropyl group is a three-membered carbon ring, which is known for its unique structural and chemical properties .Future Directions
The future directions for this compound largely depend on the outcomes of ongoing research and clinical trials. If the trials prove successful and the drug is approved by regulatory authorities, it could potentially be used as a treatment for chronic spontaneous urticaria and possibly other conditions where BTK plays a key role .
properties
IUPAC Name |
4-[[cyclopropyl(prop-2-enoyl)amino]methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-14(18)17(13-8-9-13)10-11-4-6-12(7-5-11)15(19)16-2/h3-7,13H,1,8-10H2,2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHHFKBWCSVXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CN(C2CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(N-cyclopropylprop-2-enamido)methyl]-N-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-Methyl-1,2-oxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2649246.png)
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2649247.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2649249.png)


![1-(4-methoxyphenyl)-4-[(3-methoxyphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2649257.png)

![5-[2-hydroxy-3-(1H-imidazol-1-yl)propyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2649260.png)




